4,4-Difluoroadamantane-1-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4,4-difluoroadamantane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQDTPPCWEWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735065 | |
| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-04-6 | |
| Record name | Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination Techniques
Fluorination at the 4-position of adamantane is typically achieved using fluorine gas (F₂) or xenon difluoride (XeF₂) under controlled conditions. However, these reagents pose safety risks due to their high reactivity and corrosiveness. A safer alternative involves using alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethylformamide (DMF), which facilitate nucleophilic substitution at the adamantane core.
The introduction of the carboxylic acid group at the 1-position of adamantane is achieved via Koch-Haaf carboxylation , which involves reacting adamantane with carbon monoxide and a strong acid (e.g., H₂SO₄) under high pressure. This method produces 1-adamantanecarboxylic acid, which is then fluorinated as described in Section 2.
For downstream esterification, the carboxylic acid is often activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step increases electrophilicity, enabling efficient nucleophilic attack by methanol during esterification.
Esterification Methods
Acid-Catalyzed Esterification
A widely used method involves refluxing 4,4-difluoroadamantane-1-carboxylic acid with methanol in the presence of hydrochloric acid (HCl) as a catalyst. This one-pot reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic addition of methanol. Optimal conditions include:
Under these conditions, conversion rates exceed 95%, with minimal formation of free fatty acids (FFAs) due to controlled water content.
Base-Mediated Transesterification
Alternative approaches utilize metal cyanates (e.g., NaOCN) in combination with imidazole bases to catalyze esterification. For example, a patent describes the reaction of adamantane sulfonic acid chlorides with sodium cyanate (NaOCN) in acetonitrile or tetrahydrofuran (THF) , yielding methyl esters with high regioselectivity. Key advantages of this method include:
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Reduced side reactions : Imidazole bases stabilize reactive intermediates.
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Scalability : Reactions complete within 3–24 hours at 20–110°C.
Optimization of Reaction Conditions
Solvent Systems
Non-polar solvents like toluene minimize hydrolysis during esterification, while polar solvents (e.g., THF) enhance reagent solubility. A mixed solvent system (toluene:methanol = 85:15) is recommended for balancing reactivity and product isolation.
Catalytic Additives
The addition of N-methylimidazole (1–1.5 mol equivalents) improves reaction kinetics and purity by preventing acid-catalyzed decomposition. This is particularly critical for thermally labile intermediates.
Temperature and Time Profiles
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Low-temperature method : 45°C for 14 hours achieves near-quantitative conversion with <5% FFA formation.
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High-temperature method : 100°C for 1.5 hours accelerates esterification but requires rigorous moisture control.
Analytical Characterization
Final product purity is assessed via:
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoroadamantane-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,4-difluoroadamantane-1-carboxylic acid.
Reduction: Formation of 4,4-difluoroadamantane-1-methanol.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoroadamantane-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its stability and unique properties.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane-Based Methyl Esters
Non-Fluorinated Adamantane Derivatives
- Adamantane-1-carboxylic Acid Methyl Ester : Lacks fluorine substituents, resulting in lower electronegativity and reduced steric hindrance compared to the difluoro analog. The absence of fluorine atoms may increase metabolic susceptibility in biological systems.
- 3-Fluoroadamantane-1-methanol: Features a single fluorine atom and a hydroxymethyl group instead of a carboxylate ester. The reduced fluorination and polar hydroxyl group alter solubility and reactivity .
Fluorinated Cyclohexane Derivatives
- Methyl 4,4-Difluorocyclohexanecarboxylate : Shares the 4,4-difluoro substitution pattern but replaces the adamantane core with a cyclohexane ring. The flexible cyclohexane backbone reduces thermal stability (melting point ~45–50°C) compared to adamantane derivatives (predicted mp >100°C). Fluorine atoms similarly enhance electronegativity, but the lack of adamantane’s rigidity limits applications in high-temperature catalysis .
Methyl Esters of Natural Product Derivatives
Sandaracopimaric Acid Methyl Ester
A diterpene-derived methyl ester isolated from Austrocedrus chilensis resin. Unlike the synthetic adamantane derivative, this compound features a fused tricyclic skeleton with conjugated double bonds, leading to distinct UV absorption properties. Its natural origin and complex stereochemistry limit scalability compared to adamantane-based esters .

Myristoleic Acid Methyl Ester
A linear unsaturated fatty acid ester with a 14-carbon chain. The esterification of myristoleic acid increases lipophilicity, but its flexible chain structure results in lower melting points (−20°C to 10°C) and higher susceptibility to oxidative degradation compared to rigid adamantane derivatives .
Fluorinated Aromatic and Aliphatic Esters
- E-Communic Acid Methyl Ester : A labdane diterpene ester with a single fluorine substitution. The aromaticity of the diterpene backbone contrasts with adamantane’s aliphatic rigidity, influencing its electronic properties and reactivity in ring-opening reactions .
- 3-Oxooctanoic Acid Methyl Ester: A short-chain aliphatic ester with a ketone group. The absence of fluorination and acyclic structure reduces steric protection, making it more reactive in nucleophilic acyl substitutions compared to adamantane derivatives .
Comparative Data Table
| Compound | Backbone Structure | Fluorination | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 4,4-Difluoroadamantane-1-carboxylic acid methyl ester | Adamantane | 4,4-difluoro | ~262.3 | High thermal stability, organic solubility | Drug delivery, polymer additives |
| Methyl 4,4-difluorocyclohexanecarboxylate | Cyclohexane | 4,4-difluoro | ~192.2 | Moderate stability, flexible backbone | Solvent additives, intermediates |
| Sandaracopimaric acid methyl ester | Tricyclic diterpene | None | ~332.5 | UV-active, natural origin | Phytochemical studies, resins |
| Myristoleic acid methyl ester | Linear fatty acid | None | ~256.4 | Low melting point, oxidatively labile | Lipid membrane studies, biofuels |
Biological Activity
4,4-Difluoroadamantane-1-carboxylic acid methyl ester is a fluorinated derivative of adamantane, a polycyclic compound known for its unique structural properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and interactions with biomolecules. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug design and development.
The synthesis of this compound typically involves the fluorination of adamantane derivatives followed by esterification. A common method includes the reaction of 4,4-difluoroadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This process can be optimized for higher yields and purity using advanced techniques such as continuous flow reactors .
The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and metabolic stability, which can significantly influence biochemical pathways and cellular processes. This compound may act as a substrate or inhibitor for various enzymatic reactions, thereby affecting metabolic pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Studies have shown that compounds similar to this methyl ester can inhibit viral replication by interfering with viral enzymes.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, indicating its role as a lead compound in anticancer drug development.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
Table 1: Comparison of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Protective effects on neuronal cells |
Case Studies
Several case studies have explored the biological activity of fluorinated adamantanes, including:
- Antiviral Study : A study demonstrated that fluorinated adamantanes could inhibit the replication of certain viruses by targeting viral polymerases. The introduction of fluorine atoms was found to enhance the binding affinity to these enzymes.
- Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that 4,4-difluoroadamantane derivatives showed significant cytotoxicity compared to non-fluorinated analogs. The mechanism was attributed to increased lipophilicity leading to better membrane penetration.
- Neuroprotection Research : Research indicated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
Conclusions
The biological activity of this compound is promising due to its unique structural properties conferred by fluorination. Its potential applications span antiviral and anticancer therapies as well as neuroprotection. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Future Directions
Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts with specific molecular targets.
- In vivo studies to assess the efficacy and safety profile in biological systems.
- Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced biological activity.
Q & A
Q. What computational methods predict the ester’s physicochemical properties accurately?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict dipole moments and solubility parameters. MD simulations (Amber or GROMACS) model membrane permeability. Validate predictions with experimental logP (shake-flask method) and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
